(S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the N-methyl group and the ethanamine side chain. One common method involves the use of chiral starting materials to ensure the desired stereochemistry. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality compound for various applications .
Chemical Reactions Analysis
Types of Reactions
(S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product but often include controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
(S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Pyrrolidine: The parent compound with a five-membered nitrogen-containing ring.
N-methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
2-(pyrrolidin-3-yl)ethanamine: A compound with an ethanamine side chain attached to the pyrrolidine ring.
Uniqueness
(S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of both the N-methyl group and the ethanamine side chain. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C7H17ClN2 |
---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
N-methyl-2-[(3S)-pyrrolidin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-8-4-2-7-3-5-9-6-7;/h7-9H,2-6H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
JCMNRCVTIVKHIF-FJXQXJEOSA-N |
Isomeric SMILES |
CNCC[C@H]1CCNC1.Cl |
Canonical SMILES |
CNCCC1CCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.